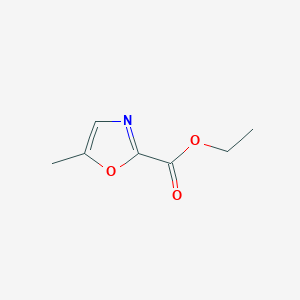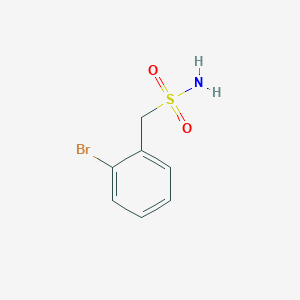
2-Fluoro-1-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodo-3-methylbenzene is a compound that belongs to the class of organohalides, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring that also contains a methyl group. This structure suggests potential reactivity due to the presence of halogens, which can be involved in various organic reactions, and the methyl group, which can influence the electronic properties of the aromatic ring.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Although not directly related to 2-fluoro-1-iodo-3-methylbenzene, this method indicates the potential synthetic routes that could be employed for halogenated benzenes. Similarly, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene through the reaction of a fluorinated dimethoxybenzene with nitric acid suggests that nitration reactions can be used to introduce nitro groups into fluorinated benzene rings .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain fluorinated phosphine derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around phosphorus atoms . Ab initio computations have been used to determine the structures of various fluorinated benzenes, showing systematic deformation of the ring structure with fluorination .
Chemical Reactions Analysis
Fluorinated benzenes can participate in a variety of chemical reactions. For example, the presence of fluorine substituents generally weakens the ability to donate π-electron density, which can influence the binding strength to metal centers in organometallic chemistry . The reactivity of fluorinated benzenes can also be exploited in C-H and C-F bond activation reactions using reactive transition metal complexes . Additionally, the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene indicates that fluorine atoms can be introduced into organic molecules under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzenes are influenced by the degree of fluorination and substitution pattern. For instance, the C–F bond distance decreases uniformly with increasing fluorination, and the ring structure shows systematic deformation . The presence of fluorine atoms can also lead to the formation of weak intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which can affect the crystal packing of the compounds .
Wissenschaftliche Forschungsanwendungen
Fluorination Catalysis
Fluorine atoms are increasingly important in pharmaceuticals, agrochemicals, and imaging tracers. A study demonstrated that a manganese catalyst can facilitate the introduction of fluorine into hydrocarbons using fluoride ion salts and a hypervalent iodine-based oxidant. This approach offers a milder alternative to using elemental fluorine gas, which requires special handling due to its reactivity. The catalysis enables selective fluorination at sites in hydrocarbons that are otherwise challenging to access, such as simple alkanes, terpenoids, and steroids, indicating the potential of using 2-Fluoro-1-iodo-3-methylbenzene derivatives in similar catalytic processes (Liu et al., 2012).
Thermochemistry and Physical Properties
Research into the thermochemistry of halogen-substituted methylbenzenes, including iodo-substituted compounds like 2-Fluoro-1-iodo-3-methylbenzene, provides valuable data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such properties are crucial for understanding the behavior of these compounds in various conditions and could inform their handling and storage in a laboratory or industrial setting (Verevkin et al., 2015).
Organometallic Chemistry
Fluorinated benzenes, including 2-Fluoro-1-iodo-3-methylbenzene derivatives, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly coordinating to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in various organometallic reactions, expanding the toolkit for synthetic chemists in creating complex molecules (Pike et al., 2017).
Anticancer Activity
A specific derivative synthesized from 2-Fluoro-1-iodo-3-methylbenzene, namely 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has shown potential anticancer activity against human lung cancer cells. This finding highlights the possible therapeutic applications of compounds derived from 2-Fluoro-1-iodo-3-methylbenzene and underscores the importance of continued research in this area (Zhou et al., 2020).
Eigenschaften
IUPAC Name |
2-fluoro-1-iodo-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQHVROPUQHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647554 |
Source


|
| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-iodo-3-methylbenzene | |
CAS RN |
916420-21-8 |
Source


|
| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)










